molecular formula C10H10N2O B6343010 1-(Quinoxalin-6-yl)ethanol CAS No. 874279-36-4

1-(Quinoxalin-6-yl)ethanol

Cat. No.: B6343010
CAS No.: 874279-36-4
M. Wt: 174.20 g/mol
InChI Key: AZJBZDWQJDRHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Quinoxalin-6-yl)ethanol is a chemical compound that belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinoxalin-6-yl)ethanol can be synthesized through several synthetic routes. One common method involves the reduction of 1-(quinoxalin-6-yl)ethanone using a reducing agent such as sodium borohydride in an appropriate solvent like ethanol. The reaction typically proceeds under mild conditions and yields the desired product with good purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Quinoxalin-6-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-(quinoxalin-6-yl)ethanone.

    Reduction: The compound can be further reduced to form 1-(quinoxalin-6-yl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

  • Oxidation of this compound yields 1-(quinoxalin-6-yl)ethanone.
  • Reduction can yield 1-(quinoxalin-6-yl)ethane.
  • Substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

1-(Quinoxalin-6-yl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.

    Medicine: Quinoxaline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(quinoxalin-6-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Comparison with Similar Compounds

    Quinoxaline: The parent compound of 1-(quinoxalin-6-yl)ethanol, known for its broad range of biological activities.

    1-(Quinoxalin-6-yl)ethanone: An oxidized form of this compound with different chemical properties and applications.

    1-(Quinoxalin-6-yl)ethane: A reduced form of this compound with distinct chemical behavior.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Biological Activity

1-(Quinoxalin-6-yl)ethanol is a derivative of quinoxaline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including this compound, have been studied extensively for their pharmacological properties. They exhibit various biological activities such as anticancer, antibacterial, antifungal, and anti-inflammatory effects. The parent compound, quinoxaline, serves as a scaffold for many bioactive molecules due to its ability to interact with multiple biological targets .

The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : Compounds like this compound can inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may modulate the activity of various receptors, influencing signaling pathways critical for cellular functions.
  • Cellular Signaling Interference : The compound can disrupt cellular signaling pathways that are often hijacked by cancer cells to promote growth and metastasis .

Anticancer Activity

This compound has shown promising results in anticancer studies. For instance:

  • In Vitro Studies : In various studies, quinoxaline derivatives exhibited significant antiproliferative effects against cancer cell lines. For example, certain derivatives demonstrated IC50 values comparable to established anticancer drugs .
  • Mechanisms of Action : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest in cancer cells. Specific studies indicated that these compounds can lead to G1 phase arrest and decrease mitochondrial membrane potential, ultimately triggering apoptotic pathways .

Antimicrobial Activity

Quinoxaline derivatives are also recognized for their antimicrobial properties. This compound has been evaluated against various bacterial strains, showing effectiveness in inhibiting bacterial growth. This activity is crucial in the context of rising antibiotic resistance .

Case Studies

Several studies highlight the efficacy of quinoxaline derivatives in clinical and preclinical settings:

  • Anticancer Efficacy : A study evaluated multiple quinoxaline derivatives against a panel of cancer cell lines. The results indicated that certain compounds exhibited over 50% growth inhibition against melanoma and lung cancer cell lines .
  • Antimicrobial Testing : Research on novel quinoxaline-based compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 0.25 µg/ml against resistant strains .

Data Table: Biological Activities of Quinoxaline Derivatives

Activity TypeCompoundTarget/Cell LineIC50 Value (µM)Reference
AnticancerThis compoundA549 (Lung Cancer)221.03
AnticancerQuinoxaline Derivative XMCF-7 (Breast Cancer)4.4
AntimicrobialQuinoxaline Derivative YStaphylococcus aureus0.25

Properties

IUPAC Name

1-quinoxalin-6-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-7,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJBZDWQJDRHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=NC=CN=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of quinoxaline-6-carboxaldehyde (0.10 g, 0.63 mMol) in dry tetrahydrofuran (3 mL) at zero degrees was added methyl magnesium bromide (3M in Et2O, 0.253 mL, 0.76 mMol) drop wise. Upon complete addition the ice bath was removed and the solution allowed to warm to room temperature. The reaction was quenched with methanol and IN hydrochloric acid added until the pH was approximately seven. The neutral solution was partitioned between ethyl acetate and water, the aqueous layer discarded and the organics washed with brine. The organics were dried (MgSO4), filtered, and concentrated to dryness on a rotary evaporator. Purification by flash column chromatography on silica gel using 10-100% methanol in dichloromethane yielded 62 mg (56% yield) of 6-(1-hydroxyethyl)quinoxaline as a clear oil. 1H NMR (DMSO-d6): δ=8.92 (dd, 2H, J=9.1, 1.9 Hz), 8.06 (d, 1H, J=8.6 Hz), 8.02 (d, 1H, J=1.7 Hz), 7.87 (dd, 1H, J=8.7, 1.9 Hz), 5.51 (br s, 1H), 4.99 (q, 1H, J=6.4 Hz), 1.43 (d, 3H, J=6.4 Hz). LC/MS (Method A), rt=0.56 mins., purity=99%, calculated mass=174, [M+H]+=175.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.253 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.